mTOR Inhibitory Potency of PP487 vs. PP121, PP242, and PP30 in Head-to-Head Enzymatic Assays
In a direct head-to-head comparison conducted within the same experimental system, PP487 inhibited mTOR with an IC50 of 72 nM. This places its potency between PP121 (IC50 10 nM) and PP30 (IC50 80 nM), while PP242 (IC50 8 nM) is the most potent mTOR inhibitor in this series [1]. This quantitative ranking allows researchers to select the appropriate mTOR inhibitory strength for their specific experimental design, rather than treating all pyrazolopyrimidines as functionally equivalent.
| Evidence Dimension | mTOR enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 72 nM |
| Comparator Or Baseline | PP121: 10 nM; PP242: 8 nM; PP30: 80 nM |
| Quantified Difference | PP487 is 7.2-fold less potent than PP121, 9-fold less potent than PP242, and 1.1-fold more potent than PP30 |
| Conditions | In vitro kinase activity assay in the presence of 10 μM ATP |
Why This Matters
Selecting PP487 over PP242 or PP121 enables titration of mTOR inhibition to a specific potency level, which may be critical for studies requiring partial mTOR suppression rather than near-complete blockade.
- [1] Zhao H-Y, Zhang S-Q. 4-Aminopyrazolo[3,4-d]pyrimidines as mTOR inhibitors. Bioorg Chem. 2022;119:105539. View Source
